molecular formula C25H42O21 B1377623 Arabinopentaose CAS No. 190852-25-6

Arabinopentaose

Cat. No. B1377623
M. Wt: 678.6 g/mol
InChI Key: MONGGAYLDOOREZ-DTIDPZSESA-N
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Description

Arabinopentaose is a type of oligosaccharide, which is a carbohydrate made up of arabinose units . It’s often used in research and biochemical enzyme assays .


Synthesis Analysis

Arabinopentaose can be synthesized through various methods. One such method involves the use of enzymes like endo-arabinanase . Another method involves the use of liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) for the analysis of human milk oligosaccharides (HMOS) and related human milk groups .


Molecular Structure Analysis

Arabinopentaose has a complex molecular structure. It contains a total of 92 bonds, including 50 non-H bonds, 13 rotatable bonds, 5 five-membered rings, 12 hydroxyl groups, 1 primary alcohol, 10 secondary alcohols, 9 ethers (aliphatic), and 5 Oxolanes .


Physical And Chemical Properties Analysis

Arabinopentaose has a molecular formula of C25H42O21 and a molecular weight of 678.6 .

Scientific Research Applications

1. Enzymatic Characterization and Potential Industrial Applications

Arabinopentaose, as part of the arabinose family, is significant in various enzymatic processes. For instance, a study on a thermostable α-L-arabinofuranosidase from Anoxybacillus kestanbolensis AC26Sari revealed its ability to release L-arabinose from various substrates including arabinopentaose. This enzyme, characterized for its activity across a broad pH and temperature range, demonstrates potential for industrial applications in biotechnology and biofuel production (Canakcı et al., 2008).

2. Role in Plant and Microbial Metabolism

Arabinopentaose's role in plant and microbial metabolism is also of research interest. A study on L-arabinose metabolism in Escherichia coli O157:H7 in plants highlighted the activation of metabolism and transport genes for L-arabinose (which includes arabinopentaose) in the presence of plant cell wall polysaccharides. This study provides insights into the microbial utilization of plant-derived carbohydrates, relevant for understanding plant-microbe interactions and food safety (Crozier et al., 2021).

3. Contribution to Biotechnological Advancements

Arabinopentaose contributes to advancements in biotechnology. The modification of a Saccharomyces cerevisiae strain to consume L-arabinose (which includes arabinopentaose) and produce ethanol is an example. This research paves the way for the development of yeast strains capable of efficiently fermenting pentoses in biomass hydrolysates, crucial for biofuel production (Becker & Boles, 2003).

4. Application in Health and Medicine

A study on L-arabinose, including arabinopentaose, demonstrated its potential in inhibiting colitis by modulating gut microbiota in mice. This finding suggests that arabinopentaose could be explored for its benefits in gut health and as a therapeutic strategy for intestinal disorders (Li et al., 2019).

5. Importance in Agricultural and Food Industry

Finally, arabinopentaose's significance extends to the agricultural and food industries. L-arabinose isomerase, an enzyme involved in converting L-arabinose to L-ribulose, is crucial for producing rare sugars with applications in food and pharmaceutical industries. Research in this area explores the potential of arabinopentaose in the development of novel food additives and therapeutic agents (Xu et al., 2014).

properties

IUPAC Name

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O21/c26-1-6-11(27)17(33)22(43-6)39-3-8-13(29)19(35)24(45-8)41-5-10-15(31)20(36)25(46-10)40-4-9-14(30)18(34)23(44-9)38-2-7-12(28)16(32)21(37)42-7/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONGGAYLDOOREZ-DTIDPZSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arabinopentaose

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